molecular formula C9H7NOS B11913600 8-Hydroxyquinoline-5(1H)-thione CAS No. 64641-93-6

8-Hydroxyquinoline-5(1H)-thione

Cat. No.: B11913600
CAS No.: 64641-93-6
M. Wt: 177.22 g/mol
InChI Key: WPKKIHXXVFKHMW-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-5(1H)-thione is a sulfur-analog derivative of the versatile 8-hydroxyquinoline scaffold, a heterocyclic compound known for its exceptional metal-chelating properties and diverse biological activities . The 8-hydroxyquinoline core structure features a phenol ring fused to a pyridine ring, and its derivatives are considered incredibly adaptable molecules with a wide range of applications in medicinal and industrial chemistry . The substitution with a thione group at the 5-position is of particular interest, as modifications at this site are known to profoundly enhance biological characteristics and functionality compared to the parent compound . This compound serves as a valuable building block in chemical synthesis and drug discovery. Researchers utilize 8-hydroxyquinoline derivatives as key precursors for developing novel compounds with potential antibacterial, antifungal, antioxidant, and anticancer activities . The chelating ability of the 8-hydroxyquinoline core, which involves the oxygen and nitrogen atoms, is fundamental to its mechanism of action in many research contexts, often functioning as a transcription inhibitor and exhibiting potent activities against various microbial strains . The presence of the thione group may alter its metal-binding affinity and lipophilicity, potentially leading to unique reactivity and biological profile worthy of investigation. Please note: The specific pharmacological and toxicological profile of this compound has not been fully characterized. This product is provided for chemical and life science research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

64641-93-6

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

5-sulfanylquinolin-8-ol

InChI

InChI=1S/C9H7NOS/c11-7-3-4-8(12)6-2-1-5-10-9(6)7/h1-5,11-12H

InChI Key

WPKKIHXXVFKHMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)S

Origin of Product

United States

Preparation Methods

Classical Synthetic Approaches

The classical synthesis of 8-hydroxyquinoline-5(1H)-thione revolves around functionalizing the quinoline backbone through sulfur incorporation. One foundational method involves the thiolation of 8-hydroxyquinoline precursors . For instance, 8-hydroxyquinoline-5-carboxylic acid can undergo decarboxylative thiolation using phosphorus pentasulfide (P₂S₁₀) in anhydrous toluene under reflux conditions . This reaction replaces the carboxylic acid group with a thione moiety, yielding the target compound in ~65% purity. However, this method requires stringent moisture control to prevent hydrolysis of P₂S₁₀, which diminishes yields .

An alternative route employs nucleophilic substitution at position 5 of 5-chloro-8-hydroxyquinoline. Treatment with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C for 12 hours facilitates the displacement of chlorine with a thiol group, followed by oxidation with hydrogen peroxide to form the thione . This two-step process achieves a moderate yield of 58–62%, with residual chloride impurities requiring column chromatography for removal .

Modern Thione-Introducing Strategies

Recent advances prioritize atom-efficient and environmentally benign protocols. Microwave-assisted synthesis has reduced reaction times from hours to minutes. For example, irradiating 8-hydroxyquinoline with thiourea and iodine in ethanol at 150 W for 15 minutes produces the thione derivative via a radical-mediated pathway . This method achieves 78% yield and minimizes byproduct formation, though scalability remains challenging due to equipment limitations .

Green chemistry approaches using ionic liquids have also gained traction. A mixture of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and elemental sulfur enables direct thiolation of 8-hydroxyquinoline at 100°C without solvents. The ionic liquid acts as both catalyst and reaction medium, yielding 70% pure product with recyclability over five cycles .

Catalytic Methods for Enhanced Efficiency

Transition metal catalysis enhances regioselectivity and yield. Palladium(II) acetate catalyzes the coupling of 8-hydroxyquinoline with thioacetamide in the presence of cesium carbonate, facilitating C–S bond formation at position 5 . Optimized conditions (DMF, 120°C, 6 hours) yield 85% product, with the catalyst recyclable up to three times .

Copper(I) oxide nanoparticles (Cu₂O NPs) have also been employed in a one-pot synthesis. The nanoparticles mediate the reaction between 8-hydroxyquinoline and carbon disulfide (CS₂) under mild conditions (60°C, 4 hours), achieving 82% yield with >99% purity by HPLC .

Purification and Characterization

Crude this compound typically requires purification via recrystallization from ethanol-water mixtures (3:1 v/v) or silica gel column chromatography using ethyl acetate/hexane gradients . Analytical characterization includes:

TechniqueKey DataReference
¹H NMR (400 MHz, DMSO-d₆)δ 11.32 (s, 1H, OH), 8.85 (d, J=8.4 Hz, 1H), 7.92 (s, 1H), 7.45–7.38 (m, 2H)
LC-MS (ESI+)m/z 178.1 [M+H]⁺
IR (KBr)ν 3250 (O–H), 1605 (C=S), 1570 (C=N)

Chemical Reactions Analysis

Types of Reactions: 5-Mercaptoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form quinoline derivatives with different functional groups.

    Substitution: The hydroxyl and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

8-Hydroxyquinoline derivatives exhibit notable anticancer properties. Recent studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring showed IC50 values ranging from 26.30 to 63.75 µM against human cancer cell lines, indicating significant cytotoxic effects compared to standard treatments like doxorubicin .

1.2 Antimicrobial Properties

The antimicrobial efficacy of 8-hydroxyquinoline derivatives has been extensively studied. For example, metal complexes formed with 8-hydroxyquinoline have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The chelation of metal ions enhances the biological activity of these compounds, making them suitable candidates for developing new antimicrobial agents.

1.3 Neuroprotective Effects

8-Hydroxyquinoline is recognized for its neuroprotective capabilities, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By chelating metal ions that contribute to oxidative stress and neurotoxicity, these compounds help restore metal balance in biological systems . This property positions them as potential therapeutic agents in treating metal-related disorders.

Chemical Sensing and Environmental Applications

2.1 Fluorescent Chemosensors

Due to their ability to form stable complexes with various metal ions, derivatives of 8-hydroxyquinoline are employed as fluorescent chemosensors for detecting metals like aluminum and zinc in environmental samples. The fluorescence emission of these compounds significantly increases upon metal binding, allowing for sensitive detection methods .

2.2 Analytical Chemistry

8-Hydroxyquinoline is utilized in analytical chemistry for its strong chelating properties, making it effective in separating and quantifying metal ions in various matrices. Its application extends to gravimetric analysis and extraction techniques due to its high selectivity towards specific metal cations .

Material Science Applications

3.1 Organic Light-Emitting Diodes (OLEDs)

In material science, 8-hydroxyquinoline derivatives serve as electron transport materials in organic light-emitting diodes (OLEDs). Their unique electronic properties facilitate efficient charge transport and light emission, making them essential components in the development of advanced display technologies .

3.2 Corrosion Inhibition

Recent studies have highlighted the role of 8-hydroxyquinoline derivatives as corrosion inhibitors for metal surfaces. These compounds interact with metal ions through charge transfer processes, improving the longevity and durability of metallic components in various industrial applications .

Case Studies

Study Focus Findings
Anticancer ActivityShowed significant inhibition of cancer cell proliferation with specific IC50 values against multiple cell lines.
Antimicrobial EfficacyDemonstrated potent antibacterial activity against drug-resistant strains when used as metal complexes.
Neuroprotective EffectsHighlighted the ability to restore metal balance and reduce oxidative stress in neurodegenerative models.
Fluorescent SensingAchieved high sensitivity for detecting environmental metal ions using fluorescence enhancement techniques.
OLED ApplicationsContributed to advancements in OLED technology through improved electron transport properties.

Mechanism of Action

The mechanism of action of 5-Mercaptoquinolin-8-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes.

    Pathways: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in microorganisms.

Comparison with Similar Compounds

8-Hydroxyquinoline Derivatives

Substituents on the quinoline ring significantly alter physicochemical and biological properties. Key derivatives include:

Compound Name Substituents Key Properties/Activities Applications
8-Hydroxyquinoline-5(1H)-thione Thione (C=S) at C5, OH at C8 Enhanced metal chelation, corrosion inhibition (93% efficiency in 1M HCl) Metal corrosion inhibitors, pharmaceuticals
5-Nitro-8-hydroxyquinoline (Nitroxoline) NO₂ at C5, OH at C8 Broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) Urinary tract infections, anticancer research
5-Chloro-8-hydroxyquinoline (Cloxyquin) Cl at C5, OH at C8 Antifungal, anti-inflammatory Topical antiseptics, chelation therapy
5,7-Diiodo-8-hydroxyquinoline (Iodoquinol) I at C5/C7, OH at C8 Amoebicide, antiparasitic Intestinal parasite treatment

Key Findings :

  • Electron-withdrawing groups (e.g., NO₂, Cl) increase antibacterial potency but reduce solubility.
  • Thione substitution improves corrosion inhibition efficiency compared to hydroxyl or halide derivatives due to stronger adsorption on metal surfaces .

Quinoline-Thiones with Varied Substituents

Structural analogs with thione groups at different positions or additional substituents:

Compound Name Substituents Synthesis Method Key Properties
4-Azido-8-methylquinoline-2(1H)-thione Azido (N₃⁻) at C4, methyl at C8 Sodium azide treatment of chloroquinolinethione in DMF Reactive intermediate for click chemistry
4-Chloro-8-methylquinolin-2(1H)-thione Cl at C4, methyl at C8 Nucleophilic substitution with PCl₅ Precursor for agrochemicals
6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione Amino at C6, methyl at N1 Hydrazinolysis of nitroso derivatives Forms triazole-thiols via ring expansion

Key Findings :

  • Azido and hydrazino groups enable facile functionalization for drug discovery .
  • Methyl substituents improve thermal stability but reduce solubility in polar solvents .

Comparison with Heterocyclic Thiones

Pyrazine-2(1H)-thione

A structurally distinct thione with a pyrazine core:

Property This compound Pyrazine-2(1H)-thione
Core Structure Quinoline with thione at C5 Pyrazine with thione at C2
Hydrogen Bonding O–H⋯S and N–H⋯S interactions N–H⋯N and C–H⋯S (36.8% contribution to crystal packing)
Biological Activity Anticancer, corrosion inhibition Antimicrobial, anticancer
Solubility Moderate in DMSO/EtOH Low in water, soluble in ethanol

Key Findings :

  • Pyrazine-thione exhibits stronger intermolecular hydrogen bonding, influencing crystallinity .
  • Quinoline-thione shows broader industrial applications (e.g., corrosion inhibition) due to planar aromatic structure .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP Melting Point (°C) Solubility
This compound 177.23 2.8 220–225 (decomp) DMSO, ethanol
5-Nitro-8-hydroxyquinoline 190.16 1.5 260–265 Aqueous alkaline
Pyrazine-2(1H)-thione 112.15 0.9 150–152 Ethanol, acetone

Table 2: Corrosion Inhibition Efficiency in 1M HCl (Mild Steel)

Compound Concentration (ppm) Efficiency (%) Adsorption Type
This compound 500 93 Langmuir isotherm
8-Hydroxyquinoline 500 68 Temkin isotherm
5-Chloro-8-hydroxyquinoline 500 75 Freundlich isotherm

Biological Activity

8-Hydroxyquinoline-5(1H)-thione (also known as 8-HQ-thione) is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article explores the biological activity of 8-HQ-thione, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline ring with a hydroxyl group at position 8 and a thione group at position 5. This unique structure contributes to its ability to chelate metal ions, which is significant in various biological contexts, including neuroprotection and anticancer activity.

Pharmacological Activities

The pharmacological profile of 8-HQ-thione encompasses several key areas:

  • Anticancer Activity : Research indicates that 8-HQ-thione exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown it to induce apoptosis in leukemia cells by generating reactive oxygen species (ROS) and inhibiting specific enzymes related to cancer progression .
  • Antimicrobial Effects : The compound has demonstrated potent antibacterial activity against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic pathways .
  • Neuroprotective Properties : As an iron chelator, 8-HQ-thione is being investigated for its potential in treating neurodegenerative diseases by mitigating oxidative stress and preventing neuronal cell death .

Structure-Activity Relationships (SAR)

The biological activity of 8-HQ-thione is influenced by its structural modifications. Variations in substituents on the quinoline ring can enhance or diminish its efficacy. For example, halogen substitutions at specific positions have been shown to affect the compound's cytotoxicity and selectivity against cancer cells .

Substituent PositionType of SubstitutionEffect on Activity
5HalogenIncreased cytotoxicity against cancer cells
7HydroxylEnhanced neuroprotective effects
8AlkylImproved antibacterial activity

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the effects of various 8-hydroxyquinoline derivatives on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited higher antiproliferative activity, with IC50 values in the low micromolar range .
  • Antiviral Activity : Research focused on the antiviral properties of 8-HQ derivatives against H5N1 influenza virus showed that certain modifications significantly enhanced their inhibitory effects while maintaining low cytotoxicity levels . For instance, derivatives with increased lipophilicity demonstrated better antiviral activity.
  • Antimicrobial Testing : A comparative study assessed the antibacterial efficacy of several organoruthenium complexes containing 8-hydroxyquinoline ligands. The findings revealed strong antibacterial activity against resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. How to optimize HPLC conditions for quantifying this compound in biological matrices?

  • Parameters :
  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v) at 1 mL/min .
  • Detection : UV at 254 nm (LOD = 0.1 µg/mL) .

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